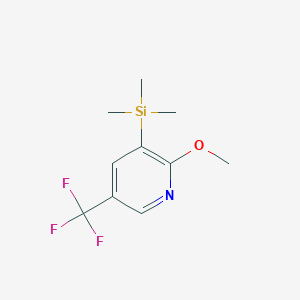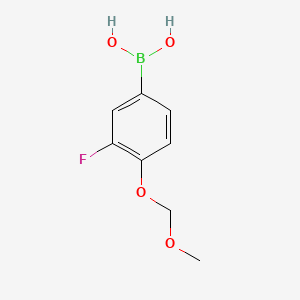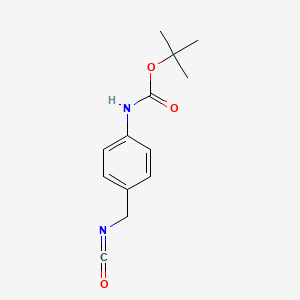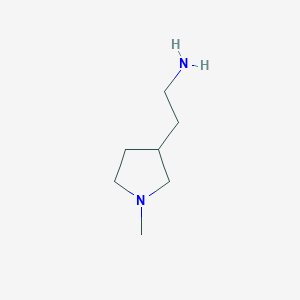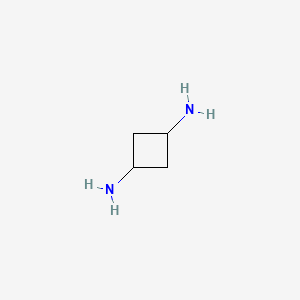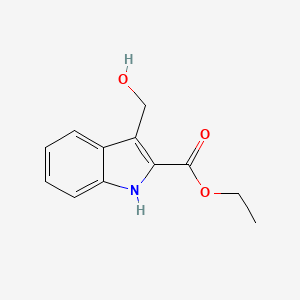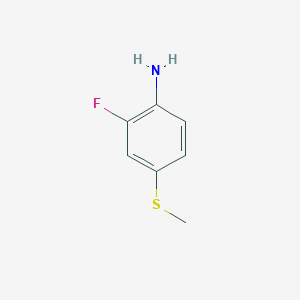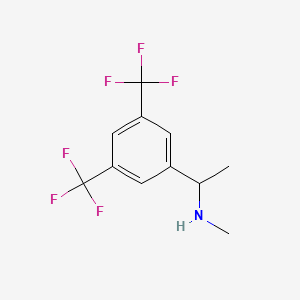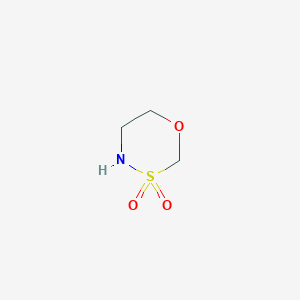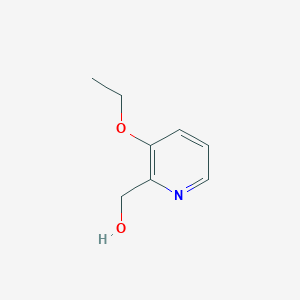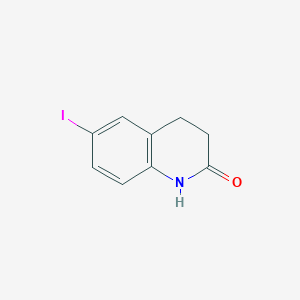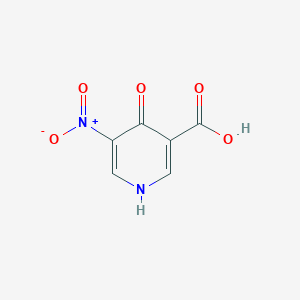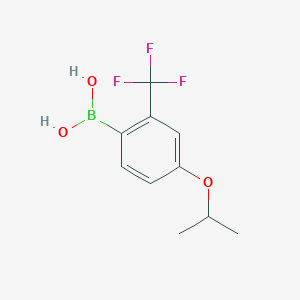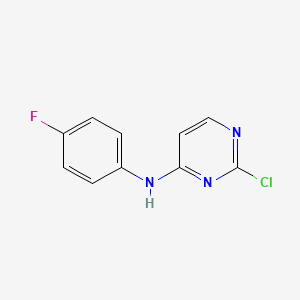
2-Cloro-N-(4-fluorofenil)pirimidin-4-amina
Descripción general
Descripción
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-fluorophenyl group at the N-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It is investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine can induce apoptosis (programmed cell death) by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound’s interaction with kinases can inhibit their activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall pharmacological profile .
Transport and Distribution
The transport and distribution of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine within tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The subcellular distribution of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine can determine its effectiveness in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine typically involves the Suzuki coupling reaction. This reaction is performed in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like triphenylphosphine. The starting materials include 2,4-dichloropyrimidine and 4-fluorophenylboronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, which may have enhanced biological activities.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, and supports the inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also enhances the biosynthesis of prostaglandin I2 (PGI2), which has anti-aggregation activity and reduces pulmonary hypertension .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
N-(2-Chloro-4-pyrimidinyl)-N-(2-phenylethyl)amine: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry research.
Propiedades
IUPAC Name |
2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMUOHUGUQBGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624606 | |
| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260046-12-6 | |
| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)
